molecular formula C12H8Cl2O B6381056 2-Chloro-5-(3-chlorophenyl)phenol, 95% CAS No. 666747-44-0

2-Chloro-5-(3-chlorophenyl)phenol, 95%

Cat. No. B6381056
CAS RN: 666747-44-0
M. Wt: 239.09 g/mol
InChI Key: WGSVCHKOTNOIFO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chlorophenyl)phenol, 95% (2C5C95) is an organic compound with a molecular formula of C7H5Cl2O. It is a white solid that is insoluble in water, but soluble in organic solvents such as alcohols and ethers. It is a volatile compound with a boiling point of 212°C and a melting point of 62-64°C. 2C5C95 has a wide range of applications in the pharmaceutical, agricultural, and industrial fields.

Mechanism of Action

2-Chloro-5-(3-chlorophenyl)phenol, 95% is an electrophilic reagent, meaning that it reacts with nucleophilic molecules by forming a covalent bond. This reaction is known as an electrophilic substitution reaction, and is the basis for many of the reactions that 2-Chloro-5-(3-chlorophenyl)phenol, 95% is used in.
Biochemical and Physiological Effects
2-Chloro-5-(3-chlorophenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its high purity, which allows for accurate and reproducible results. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 2-Chloro-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its volatility, which can make it difficult to work with in some cases.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(3-chlorophenyl)phenol, 95% in scientific research. These include further research into its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its potential use as a starting material in the synthesis of other organic compounds. Additionally, further research into its potential use as a chromogenic reagent in spectrophotometric assays is warranted. Finally, further research into its potential use as a catalyst in organic reactions is necessary in order to fully understand its potential applications.

Synthesis Methods

2-Chloro-5-(3-chlorophenyl)phenol, 95% can be synthesized by the reaction of 3-chlorophenol and sodium hypochlorite in an aqueous medium. The reaction is conducted at a temperature of around 80°C and in the presence of an acid catalyst, such as sulfuric acid. The reaction produces a crude product which is then purified by recrystallization.

Scientific Research Applications

2-Chloro-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a chromogenic reagent in spectrophotometric assays. It has also been used as a starting material in the synthesis of anti-inflammatory drugs and as a component in the synthesis of a variety of other organic compounds.

properties

IUPAC Name

2-chloro-5-(3-chlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVCHKOTNOIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685926
Record name 3',4-Dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-chlorophenyl)phenol

CAS RN

666747-44-0
Record name 3',4-Dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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